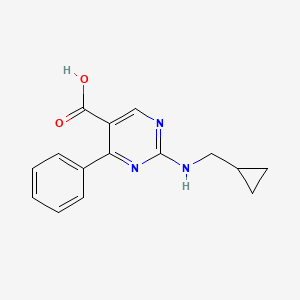

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group and a carboxylic acid group, along with a cyclopropylmethylamino substituent. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions For instance, the reaction may begin with the formation of a pyrimidine ring through the condensation of a suitable diketone with a guanidine derivative

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-Cancer Research

One of the primary applications of this compound is in the development of anti-cancer therapies. Studies have shown that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The compound is being evaluated for its efficacy in preclinical models targeting specific tumor growth pathways.

Case Study: CDK Inhibition

A study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant anti-cancer activity as CDK inhibitors. The results indicated that certain derivatives exhibited potent inhibition against various cancer cell lines, suggesting a promising therapeutic avenue for further exploration .

Biochemical Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme interactions and receptor binding. Its structure allows researchers to investigate how modifications can influence biological activity, thereby aiding in the design of novel therapeutic agents.

Case Study: Receptor Interaction

Research has been conducted on the interactions between this compound and histamine receptors, particularly the H3 receptor, which plays a role in neurotransmission and cognitive processes. The findings suggest that the compound could modulate receptor activity, offering insights into potential treatments for neurological disorders .

Agricultural Chemistry

Development of Pesticides and Herbicides

In agricultural chemistry, 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is being evaluated for its potential as a novel pesticide or herbicide. Its unique chemical structure may offer advantages in developing environmentally friendly agricultural solutions.

Case Study: Efficacy Testing

Preliminary studies have shown that certain derivatives exhibit herbicidal activity against common weeds while being less toxic to beneficial plants, indicating a potential application in sustainable agriculture .

Material Science

Advanced Material Development

The compound is also under investigation for its properties in material science, particularly in creating polymers with enhanced thermal stability and mechanical strength. These characteristics are essential for various industrial applications, including coatings and composite materials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this pyrimidine derivative into polymer matrices can significantly improve their thermal properties, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine: Similar in structure but lacks the carboxylic acid group.

4-Phenylpyrimidine-5-carboxylic acid: Similar but without the cyclopropylmethylamino group.

Uniqueness: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylmethylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler analogs.

Biologische Aktivität

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 4-phenylpyrimidine-5-carboxylic acid derivatives. The process often employs standard coupling agents to facilitate the formation of the desired amide bond, resulting in a compound that exhibits significant biological properties.

The compound has been studied for its interaction with various biological targets, including ion channels and receptors. Notably, it has been associated with modulation of the transient receptor potential channel 6 (TRPC6), which plays a crucial role in cardiovascular and renal physiology. This modulation can potentially lead to therapeutic effects in conditions such as cardiac hypertrophy and ischemia .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in assays involving human glioblastoma (U251) and prostatic adenocarcinoma (PC-3) cells, the compound showed inhibition percentages greater than 50% at specific concentrations, indicating its potential as an anticancer agent .

| Cell Line | Inhibition Percentage | Concentration (µM) |

|---|---|---|

| U251 (glioblastoma) | >50% | 10 |

| PC-3 (prostate cancer) | >50% | 15 |

| HCT-15 (colorectal) | >50% | 12 |

In Vivo Studies

In vivo testing has also been conducted to evaluate the efficacy of this compound in animal models. For example, it has shown promise in reducing hyperglycemia in db/db mouse models of type 2 diabetes, comparable to established treatments like rosiglitazone .

Case Studies

- Cardiovascular Implications : A study focused on the effects of the compound on cardiac hypertrophy revealed that it could reduce hypertrophic responses in cardiomyocytes by inhibiting TRPC6 activity. This suggests a potential therapeutic application in heart diseases characterized by hypertrophy .

- Cancer Treatment : In another case study involving various tumor cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Research Findings

Research indicates that the compound's activity may be attributed to its structural features, which allow it to engage with specific protein targets effectively. Molecular docking studies have provided insights into its binding affinities and modes of action at the molecular level, highlighting interactions with critical amino acids involved in receptor signaling pathways .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVLADNHBMCTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.